5-Methoxyindole-3-acetic acid
5-Methoxyindole-3-acetic acid
5-methoxyindole-3-acetic acid is a member of the class of indole-3-acetic acids in which the hydrogen at position 5 of indole-3-acetic acid has been replaced by a methoxy group. It has a role as a Brassica napus metabolite, a human urinary metabolite, an antibacterial agent, a marine xenobiotic metabolite, a carcinogenic agent and a rat metabolite. It is a member of indole-3-acetic acids and an aromatic ether.
5-Methoxyindoleacetate belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Methoxyindoleacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Methoxyindoleacetate has been detected in multiple biofluids, such as feces and saliva. Within the cell, 5-methoxyindoleacetate is primarily located in the cytoplasm. 5-Methoxyindoleacetate and S-adenosylhomocysteine can be biosynthesized from 5-hydroxyindoleacetic acid and S-adenosylmethionine; which is mediated by the enzyme acetylserotonin O-methyltransferase. In humans, 5-methoxyindoleacetate is involved in the tryptophan metabolism pathway.
5-Methoxyindoleacetate belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Methoxyindoleacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Methoxyindoleacetate has been detected in multiple biofluids, such as feces and saliva. Within the cell, 5-methoxyindoleacetate is primarily located in the cytoplasm. 5-Methoxyindoleacetate and S-adenosylhomocysteine can be biosynthesized from 5-hydroxyindoleacetic acid and S-adenosylmethionine; which is mediated by the enzyme acetylserotonin O-methyltransferase. In humans, 5-methoxyindoleacetate is involved in the tryptophan metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
142396-09-6
VCID:
VC21149841
InChI:
InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
SMILES:
COC1=CC2=C(C=C1)NC=C2CC(=O)O
Molecular Formula:
C11H11NO3
Molecular Weight:
205.21 g/mol
5-Methoxyindole-3-acetic acid
CAS No.: 142396-09-6
Cat. No.: VC21149841
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-methoxyindole-3-acetic acid is a member of the class of indole-3-acetic acids in which the hydrogen at position 5 of indole-3-acetic acid has been replaced by a methoxy group. It has a role as a Brassica napus metabolite, a human urinary metabolite, an antibacterial agent, a marine xenobiotic metabolite, a carcinogenic agent and a rat metabolite. It is a member of indole-3-acetic acids and an aromatic ether. 5-Methoxyindoleacetate belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Methoxyindoleacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Methoxyindoleacetate has been detected in multiple biofluids, such as feces and saliva. Within the cell, 5-methoxyindoleacetate is primarily located in the cytoplasm. 5-Methoxyindoleacetate and S-adenosylhomocysteine can be biosynthesized from 5-hydroxyindoleacetic acid and S-adenosylmethionine; which is mediated by the enzyme acetylserotonin O-methyltransferase. In humans, 5-methoxyindoleacetate is involved in the tryptophan metabolism pathway. |
|---|---|
| CAS No. | 142396-09-6 |
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14) |
| Standard InChI Key | COCNDHOPIHDTHK-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC=C2CC(=O)O |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CC(=O)O |
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